molecular formula C6H10ClF2N3 B2629409 [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2253641-09-5

[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

Cat. No. B2629409
CAS RN: 2253641-09-5
M. Wt: 197.61
InChI Key: BVHGFLFLWFVJOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazoles, the family to which this compound belongs, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a 2,2-difluoroethyl group attached. The InChI code for this compound is 1S/C6H9F2N3.ClH/c7-6(8)4-11-3-5(1-9)2-10-11;/h2-3,6H,1,4,9H2;1H .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse and valuable, giving them diverse synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .

Scientific Research Applications

Chemical Synthesis and Biological Applications

  • Cytochrome P450 Inhibition : Some compounds, including pyrazole derivatives, act as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. Understanding the selectivity of these inhibitors can help in predicting drug-drug interactions and designing safer medications (Khojasteh et al., 2011).

  • Anticancer and Biological Activities : Pyrazole derivatives have been extensively studied for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. These activities highlight their importance as pharmacophores in drug discovery (Dar & Shamsuzzaman, 2015).

  • Synthesis of Heterocycles : The synthesis of novel pyrazole by different methods has been reviewed, showcasing their potential physical and chemical properties like herbicidal, antimicrobial, and antioxidant activities. These properties make pyrazole derivatives valuable for various applications in pharmaceutical and agrochemical sectors (Sheetal et al., 2018).

  • Anti-Inflammatory and Antibacterial Agents : Trifluoromethylpyrazoles, especially with trifluoromethyl groups at specific positions on the pyrazole nucleus, have shown significant anti-inflammatory and antibacterial activities. This research underscores the potential of these compounds in developing new medicinal agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Importance as Medicinal Chemistry Scaffolds

  • Anticancer Agent Development : The synthesis strategies of pyrazoline derivatives for new anticancer agents have been updated, indicating their significant role as scaffolds in the development of novel therapeutic agents. These derivatives are explored for their anticancer activity, underscoring the ongoing interest in pyrazoline as a promising moiety for research in medicinal chemistry (Ray et al., 2022).

  • Therapeutic Applications : Recent therapeutic patent literature has highlighted the applications of pyrazolines and their derivatives in various activities, demonstrating their broad pharmacological effects. This includes their use as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents, among others, which emphasizes the versatility of pyrazoline derivatives in drug development (Shaaban, Mayhoub, & Farag, 2012).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[2-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-5(3-9)1-2-10-11;/h1-2,6H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGFLFLWFVJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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